3-(2-Ethoxyphenyl)-1,1-dimethylthiourea
Description
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-1,1-dimethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-4-14-10-8-6-5-7-9(10)12-11(15)13(2)3/h5-8H,4H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMHGKVXZCHCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)-1,1-dimethylthiourea typically involves the reaction of 2-ethoxyaniline with dimethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenyl)-1,1-dimethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-(2-Ethoxyphenyl)-1,1-dimethylthiourea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)-1,1-dimethylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Analysis
Key structural analogs include:
| Compound Name | Substituent(s) | Twist Angle (°) | Key Interactions |
|---|---|---|---|
| 3-(4-Chlorophenyl)-1,1-dimethylthiourea | 4-Cl | 55.89–58.01 | N–H⋯S chains along [001] |
| 1,1-Dimethyl-3-phenylthiourea | H (no substituent) | ~58 | Planar dimethylthiourea |
| 1-(2-Methoxyphenyl)-3-allylthiourea | 2-OCH₃, allyl | Not reported | Likely similar H-bonding |
| 3-(3,5-Dinitrobenzoyl)-1,1-dimethylthiourea | 3,5-(NO₂)₂, benzoyl | Not reported | Co-crystal with amide |
- Twist Angles: The 4-chloro and unsubstituted phenyl analogs exhibit twist angles of ~55–58° between the aryl and thiourea planes, driven by steric repulsion and electronic effects .
- Hydrogen Bonding : In 3-(4-chlorophenyl)-1,1-dimethylthiourea, N–H⋯S interactions form supramolecular chains (N⋯S = 3.53–3.55 Å), critical for crystal packing . The ethoxy derivative may exhibit weaker H-bonding due to steric hindrance from the ortho substituent.
Physicochemical Properties
- The ethoxy group enhances organic solubility compared to chloro analogs, as seen in 3-(p-chlorophenyl)-1,1-dimethylthiourea, which is alcohol-soluble .
- Thermal Stability: Electron-withdrawing groups (e.g., –NO₂ in 3,5-dinitrobenzoyl derivatives) increase thermal stability, while alkoxy groups (e.g., –OCH₃, –OCH₂CH₃) may lower melting points due to reduced crystal lattice energy .
Q & A
Q. How can molecular dynamics (MD) simulations enhance understanding of the compound’s membrane permeability?
- Methodological Answer :
- Run MD simulations (e.g., GROMACS) in lipid bilayers to calculate free-energy profiles.
- Compare with experimental PAMPA (Parallel Artificial Membrane Permeability Assay) results.
- Adjust force fields (e.g., CHARMM36) to account for sulfur-containing moieties. Validate with analogs like 1-hexyl-3-phenyl-2-thiourea .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
